ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate
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Overview
Description
Ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor, such as a salicylaldehyde derivative, under acidic or basic conditions.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated chromene intermediate in the presence of a palladium catalyst.
Amination: The amino group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated intermediate.
Fluorosulfonylation: The fluorosulfonyl group can be introduced using a fluorosulfonylating agent, such as fluorosulfonyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and fluorosulfonyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized chromene derivatives, while reduction can produce reduced amino-chromene compounds.
Scientific Research Applications
Ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Chemical Biology: The compound can serve as a tool for investigating the mechanisms of enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the synthesis of advanced materials and as a precursor for other functionalized chromenes.
Mechanism of Action
The mechanism of action of ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate involves its interaction with specific molecular targets. The amino and fluorosulfonyl groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The pyridinyl group can enhance binding affinity through π-π stacking interactions with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4H-chromene-3-carboxylate: Lacks the fluorosulfonyl and pyridinyl groups, resulting in different chemical properties and biological activities.
Ethyl 2-amino-7-hydroxy-4-(pyridin-3-yl)-4H-chromene-3-carboxylate:
Uniqueness
Ethyl 2-amino-7-[(fluorosulfonyl)oxy]-4-(pyridin-3-yl)-4H-chromene-3-carboxylate is unique due to the presence of the fluorosulfonyl group, which imparts distinct chemical reactivity and potential for forming strong interactions with biological targets. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
2411306-41-5 |
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Molecular Formula |
C17H15FN2O6S |
Molecular Weight |
394.4 |
Purity |
95 |
Origin of Product |
United States |
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